molecular formula C6H8O2 B6226328 4-oxaspiro[2.4]heptan-6-one CAS No. 2015793-85-6

4-oxaspiro[2.4]heptan-6-one

Cat. No.: B6226328
CAS No.: 2015793-85-6
M. Wt: 112.13 g/mol
InChI Key: WXTZIBURJSWLGE-UHFFFAOYSA-N
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Description

4-oxaspiro[24]heptan-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxaspiro[2.4]heptan-6-one typically involves the cyclization of appropriate precursors. One common method includes the cyclization of bis(bromomethyl) compounds using zinc powder, similar to an intramolecular Wurtz synthesis . Another method involves the ozonolysis of bicyclo[1.1.0]butane, which yields a mixture of epoxide, spiro[2.3]hexan-4-one, and 4-oxaspiro[2.4]heptan-7-one .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to ensure the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-oxaspiro[2.4]heptan-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-oxaspiro[2.4]heptan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and enzyme inhibition.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-oxaspiro[2.4]heptan-6-one exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different fields.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.3]hexan-4-one
  • Spiro[cyclopropane-1,2’-steroids]
  • 5,6-diazaspiro[2.4]hept-6-en-4-one

Uniqueness

4-oxaspiro[2.4]heptan-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

2015793-85-6

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-oxaspiro[2.4]heptan-6-one

InChI

InChI=1S/C6H8O2/c7-5-3-6(1-2-6)8-4-5/h1-4H2

InChI Key

WXTZIBURJSWLGE-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)CO2

Purity

95

Origin of Product

United States

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